
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various applications.
Mécanisme D'action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is often overactivated in cancer cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. Additionally, it has been found to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea in lab experiments is its high potency and specificity for cancer cells. However, one limitation is its potential toxicity to normal cells, which requires careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory bowel disease or neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosing and administration methods for this compound.
Méthodes De Synthèse
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,5-dimethylindole with 2-bromoethyl trifluoromethanesulfonate, followed by the reaction of the resulting compound with 4-amino-3-(trifluoromethoxy)phenyl isothiocyanate. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propriétés
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-12-3-8-18-17(11-12)16(13(2)25-18)9-10-24-19(28)26-14-4-6-15(7-5-14)27-20(21,22)23/h3-8,11,25H,9-10H2,1-2H3,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCFMPUCMMCYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

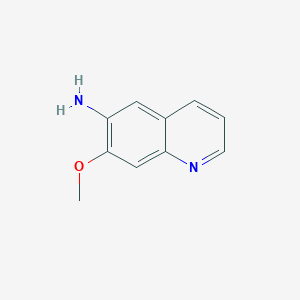
![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)
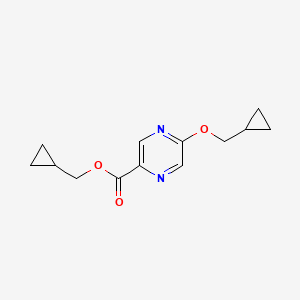
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)
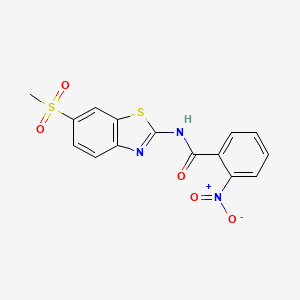
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)
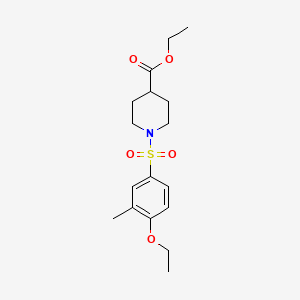
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)
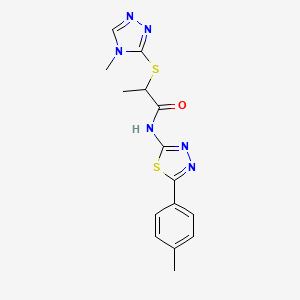

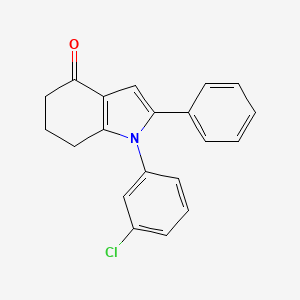

![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)
